An In-depth Technical Guide to 1,2,4-Triacetoxybenzene: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 1,2,4-Triacetoxybenzene: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Triacetoxybenzene is an organic compound that serves as a pivotal intermediate in various synthetic processes, most notably in the pharmaceutical industry. Its unique structure, featuring a benzene (B151609) ring substituted with three acetoxy groups, imparts specific chemical reactivity that is harnessed for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1,2,4-triacetoxybenzene. Furthermore, it delves into its significant role as a precursor to the anti-cataract drug Catalin (Pirenoxine) and elucidates the drug's mechanism of action.
Chemical Properties and Structure
1,2,4-Triacetoxybenzene is a white crystalline solid.[1] It is characterized by its solubility in organic solvents such as ethanol (B145695) and acetone (B3395972) and its insolubility in water.[1] The compound is stable under normal temperature and pressure.[1]
Structure and Identifiers
The molecular structure of 1,2,4-triacetoxybenzene consists of a benzene ring with three acetoxy groups attached at the 1, 2, and 4 positions.
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IUPAC Name: (3,4-diacetoxyphenyl) acetate[2]
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InChI: InChI=1S/C12H12O6/c1-7(13)16-10-4-5-11(17-8(2)14)12(6-10)18-9(3)15/h4-6H,1-3H3[2][6]
Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of 1,2,4-triacetoxybenzene.
| Property | Value | Reference(s) |
| Molecular Weight | 252.22 g/mol | [2][3][4] |
| Appearance | White crystalline solid / Needle crystals | [1][7] |
| Melting Point | 98-100 °C | [7][8][9] |
| Boiling Point | >300 °C (with some decomposition) | [7][10] |
| Density | 1.276 g/cm³ | [7][10] |
| Solubility | Soluble in hot ethanol and methanol; insoluble in water | [1][7] |
| Refractive Index | 1.533 | [7][10] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 1,2,4-triacetoxybenzene.
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Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands characteristic of the carbonyl (C=O) stretching vibrations of the acetate (B1210297) groups in the region of 1750-1770 cm⁻¹. Aromatic C-C stretching vibrations are observed between 1500-1600 cm⁻¹.[11]
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Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum shows characteristic aromatic absorption bands resulting from π→π* electronic transitions within the benzene ring, typically in the 250-300 nm region.[11]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum exhibits signals for the aromatic protons, and the methyl protons of the three acetate groups appear as singlets.
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¹³C NMR: The carbon NMR spectrum shows signals for the carbonyl carbons of the acetate groups, the aromatic carbons, and the methyl carbons of the acetate groups.
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Experimental Protocols
Synthesis of 1,2,4-Triacetoxybenzene
This is the classic and widely used method for the synthesis of 1,2,4-triacetoxybenzene.
Principle: The reaction involves the acid-catalyzed reaction of p-benzoquinone with acetic anhydride. The mechanism proceeds through the protonation of a quinone carbonyl oxygen, followed by nucleophilic attack of acetic anhydride.
Procedure:
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In a flask equipped with a stirrer and cooling bath, add acetic anhydride.
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Slowly add a catalytic amount of concentrated sulfuric acid while maintaining the temperature at 0 °C.
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Gradually add p-benzoquinone to the stirred solution, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
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Monitor the progress of the reaction using thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is poured into ice water to precipitate the product.
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The crude 1,2,4-triacetoxybenzene is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.
A patented method describes the synthesis of 1,2,4-triacetoxybenzene serving as an intermediate for the drug Catalin.
Procedure:
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To a reaction vessel equipped with a stirrer and a thermometer, add 2.9-3.1 mol of 4'-methyl-acetoacetanilide and 200 ml of a phosphoric acid solution (80-95% mass fraction).
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Control the stirring speed in the range of 200-260 rpm.
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Add 0.9 mol of p-benzoquinone in several portions, maintaining the solution temperature in the range of 60-65 °C.
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Allow the reaction solution to cool naturally while stirring, which will cause solids to precipitate.
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Reduce the solution temperature to 15-19 °C and add 2L of a potassium chloride solution (60-75% mass fraction) to precipitate white crystals.
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Further, reduce the solution temperature to 11-13 °C and filter the product.
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Recrystallize the obtained product from a 90% acetone solution and dry under a vacuum to yield white granular crystals of 1,2,4-triacetoxybenzene.[11]
Spectroscopic Analysis
Principle: This technique identifies functional groups in a molecule by measuring the absorption of infrared radiation.
Procedure (Thin Solid Film Method):
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Dissolve a small amount of 1,2,4-triacetoxybenzene in a volatile organic solvent (e.g., methylene (B1212753) chloride or acetone).
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Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
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Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.
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Place the salt plate in the sample holder of the FT-IR spectrometer.
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Acquire the infrared spectrum.
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
Procedure:
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Dissolve a few milligrams of 1,2,4-triacetoxybenzene in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Transfer the solution to an NMR tube.
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Place the NMR tube in the spectrometer.
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Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes tuning the probe, locking onto the solvent signal, and shimming the magnetic field to ensure high resolution.
Reactivity and Applications
1,2,4-Triacetoxybenzene is a versatile intermediate in organic synthesis. Its reactivity is primarily centered around the three acetoxy groups.
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Hydrolysis: The acetoxy groups can be hydrolyzed under acidic or basic conditions to yield 1,2,4-trihydroxybenzene (hydroxyhydroquinone).[12]
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Oxidation and Reduction: The benzene ring can undergo oxidation to form quinone derivatives or reduction to form hydroquinones.
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Nucleophilic Substitution: The acetoxy groups can be replaced by other functional groups through nucleophilic substitution reactions.
The primary application of 1,2,4-triacetoxybenzene in the pharmaceutical industry is as a key intermediate in the synthesis of Catalin (Pirenoxine) , a drug used for the treatment of cataracts.[11]
Role in Drug Development: The Case of Catalin (Pirenoxine)
1,2,4-Triacetoxybenzene is a crucial precursor in the synthesis of Pirenoxine (B1678443), the active ingredient in Catalin eye drops. The development of cataracts is a multifactorial process involving the aggregation and denaturation of lens proteins (crystallins), leading to lens opacity. Oxidative stress and imbalances in ion concentrations, particularly calcium, are key contributing factors.
Mechanism of Action of Pirenoxine
Pirenoxine is believed to exert its anti-cataract effects through a dual mechanism of action:
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Inhibition of Lens Protein Aggregation: Pirenoxine acts as a chelating agent, binding to calcium ions.[1][12] Elevated levels of calcium in the lens can activate proteases that degrade lens proteins, promoting their aggregation. By chelating calcium, pirenoxine helps to prevent this degradation and maintain the soluble, transparent state of the crystallins.[12]
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Antioxidant Activity: Pirenoxine possesses antioxidant properties that help to mitigate oxidative stress within the lens.[1][7] Oxidative damage from reactive oxygen species (ROS) is a major contributor to the denaturation of lens proteins. Pirenoxine helps to neutralize these harmful species, protecting the lens from oxidative damage.[1][12]
Signaling Pathway in Cataract Prevention
The following diagram illustrates the proposed mechanism of action of Pirenoxine in the prevention of cataracts.
Caption: Proposed mechanism of action of Pirenoxine in preventing cataract formation.
Conclusion
1,2,4-Triacetoxybenzene is a compound of significant interest due to its well-defined chemical properties and its crucial role as a synthetic intermediate. Its application in the synthesis of the anti-cataract drug Pirenoxine highlights its importance in the pharmaceutical industry. A thorough understanding of its chemistry, synthesis, and the biological activity of its derivatives is essential for researchers and professionals in the fields of organic synthesis and drug development.
References
- 1. What is Pirenoxine used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thiele Reaction [drugfuture.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. The Possible Positive Mechanisms of Pirenoxine in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Pirenoxine Sodium? [synapse.patsnap.com]
- 9. The Thiele‐Winter Acetoxylation of Quinones | Semantic Scholar [semanticscholar.org]
- 10. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 11. unitedpharmacies.md [unitedpharmacies.md]
- 12. What is the mechanism of Pirenoxine? [synapse.patsnap.com]
